molecular formula C20H23N5O5S B3019917 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)oxalamide CAS No. 1235088-85-3

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B3019917
CAS No.: 1235088-85-3
M. Wt: 445.49
InChI Key: MJCPFEVZKLDMNK-UHFFFAOYSA-N
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Description

This compound features an oxalamide backbone linking two distinct moieties:

  • N1-substituent: A 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group, a bicyclic ether system known for enhancing metabolic stability and bioavailability in drug design.
  • N2-substituent: A piperidin-4-ylmethyl group functionalized with a 4-methyl-1,2,3-thiadiazole-5-carbonyl moiety. The thiadiazole ring is a sulfur- and nitrogen-containing heterocycle, contributing to hydrogen bonding and charge-transfer interactions with biological targets.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O5S/c1-12-17(31-24-23-12)20(28)25-6-4-13(5-7-25)11-21-18(26)19(27)22-14-2-3-15-16(10-14)30-9-8-29-15/h2-3,10,13H,4-9,11H2,1H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCPFEVZKLDMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)oxalamide is a synthetic compound notable for its complex structure and potential biological activities. This compound features a dihydrobenzo[b][1,4]dioxin moiety and an oxalamide functional group, which are associated with various pharmacological properties. The aim of this article is to provide a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C₁₈H₂₃N₃O₄S, with a molecular weight of approximately 373.46 g/mol. Its structure includes:

  • Dihydrobenzo[b][1,4]dioxin : Known for antioxidant and anti-inflammatory properties.
  • Thiadiazole : Associated with anticancer and antimicrobial activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing thiadiazole derivatives. For instance, one study reported that similar thiadiazole compounds exhibited significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. The most active compounds showed IC50 values ranging from 0.034 to 0.084 mmol/L against these cell lines .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of cell proliferation : Similar compounds have been shown to induce apoptosis in cancer cells through caspase activation .
  • Antioxidant activity : The benzodioxane structure contributes to its ability to scavenge free radicals.

Case Studies

Several case studies have investigated the biological activity of related compounds:

Compound NameCell Line TestedIC50 Value (mmol/L)Biological Activity
Compound AMCF70.084 ± 0.020Cytotoxic
Compound BA5490.034 ± 0.008Cytotoxic
Compound CNIH3T3>0.5Non-cytotoxic

These studies indicate a trend where modifications in the structure can significantly enhance or reduce biological activity.

In Silico Studies

Molecular docking studies have been performed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound may interact favorably with enzymes such as alpha-glucosidase and acetylcholinesterase. Such interactions are crucial for understanding the therapeutic potential and optimizing the compound's efficacy.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share the oxalamide core but differ in substituents, influencing their biological and physicochemical profiles:

Compound Name Substituent on Piperidine Molecular Formula Molecular Weight Key Features
Target Compound 4-methyl-1,2,3-thiadiazole-5-carbonyl Not explicitly provided (inferred ~C₂₁H₂₃N₅O₄S₂) ~465–475 g/mol Thiadiazole enhances electrophilicity and potential target binding via sulfur and nitrogen interactions .
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide () Tetrahydrothiophen-3-yl C₂₀H₂₇N₃O₄S 405.5 g/mol Tetrahydrothiophene introduces a saturated sulfur ring, reducing reactivity compared to thiadiazole but improving metabolic stability .
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide () Phenylpiperazine Not explicitly provided (inferred ~C₂₆H₃₁N₅O₄) ~477–487 g/mol Phenylpiperazine adds basicity and potential for serotonin receptor interactions due to the piperazine moiety .
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide () Thiophen-2-yl C₂₁H₂₅N₃O₄S 415.5 g/mol Thiophene provides aromaticity and π-π stacking potential, though less electronegative than thiadiazole .
N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-N'-(1,3-dimethyl-1H-pyrazol-4-ylmethyl)oxalamide () 1,3-dimethyl-1H-pyrazol-4-ylmethyl C₁₉H₂₁N₅O₄ 391.4 g/mol Pyrazole introduces a planar, nitrogen-rich heterocycle with potential kinase inhibitory activity .

Physicochemical Properties

  • Lipophilicity : The thiadiazole’s polarizable sulfur and nitrogen atoms likely increase logP compared to phenylpiperazine () but decrease it relative to thiophene ().
  • Solubility : The pyrazole derivative () may exhibit higher aqueous solubility due to its nitrogen-rich structure, whereas the thiadiazole’s aromaticity could reduce solubility.

Computational Predictions

  • ChemGPS-NP Analysis () : This model positions the target compound in a distinct chemical space due to its thiadiazole group, suggesting unique bioactivity compared to analogues with tetrahydrothiophene or thiophene .

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